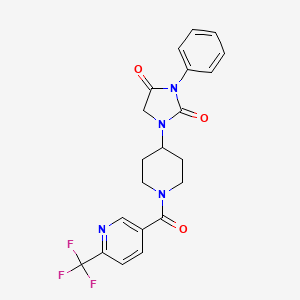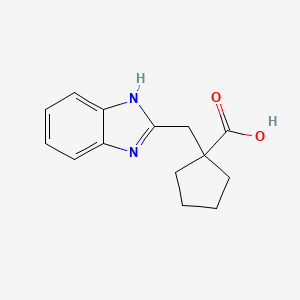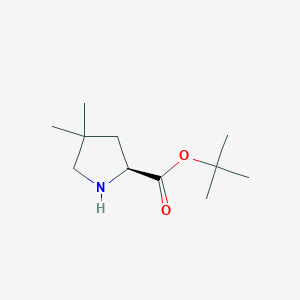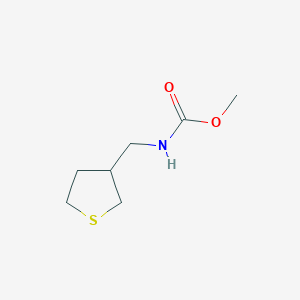
3-Phenyl-1-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Phenyl-1-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)imidazolidine-2,4-dione” is a chemical compound . It’s a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
Two procedures for the preparation of 6-(trifluoromethyl)pyridin-2(1H)-one, a related compound, have been reported: a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Techniques : The creation of imidazolidine derivatives involves various synthesis techniques. One approach involves Knoevenagel condensation to produce thiazolidine-2,4-diones, showing significant antibacterial and antifungal activities. Another method incorporates X-ray diffraction studies to confirm the structure of newly synthesized compounds, highlighting the importance of accurate structural elucidation in developing potential therapeutic agents (Prakash et al., 2011) (Benaka Prasad et al., 2018).
Chemical Properties and Stability : The chemical stability and properties of imidazolidine derivatives, such as thermal stability and reaction potential with various agents, are crucial for their potential applications in medicinal chemistry. Research on these compounds often involves detailed analyses of their molecular geometry, electrophilic and nucleophilic interactions, and electronic spectra to understand their behavior in biological systems (Prasad et al., 2018).
Potential Applications
Antimicrobial and Antifungal Activities : Imidazolidine derivatives have been investigated for their antimicrobial and antifungal properties. Studies have shown that these compounds exhibit significant activity against various pathogens, including gram-positive bacteria and fungi, highlighting their potential as novel antimicrobial agents (Prakash et al., 2011).
Antitumor and Anti-Leishmanial Activities : The search for new therapeutic agents has extended to the examination of imidazolidine derivatives for antitumor and anti-leishmanial activities. Some compounds have demonstrated promising results in inhibiting tumor cell growth and combating leishmaniasis, suggesting a potential role in cancer therapy and the treatment of parasitic infections (Hussain et al., 2016).
Sensor Development : Imidazolidine derivatives have also been explored for their utility in developing chemical sensors. These compounds can be engineered to detect specific substances, such as toxic chemicals, through fluorescence-based mechanisms, offering applications in environmental monitoring and public safety (Zhang et al., 2017).
Eigenschaften
IUPAC Name |
3-phenyl-1-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O3/c22-21(23,24)17-7-6-14(12-25-17)19(30)26-10-8-15(9-11-26)27-13-18(29)28(20(27)31)16-4-2-1-3-5-16/h1-7,12,15H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZHJZJQXVXWGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CN=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)imidazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,4-dimethoxyphenyl)-1-propyl-1H-benzo[d]imidazole](/img/structure/B2662806.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2662807.png)

![N-{5-[(Z)-2-(4-{[(2-ethoxyphenyl)amino]sulfonyl}phenyl)vinyl]-3-methylisoxazol-4-yl}acetamide](/img/structure/B2662809.png)
![N-ethyl-2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2662812.png)

![1-(3-(dimethylamino)propyl)-2-methyl-1H-benzo[d]imidazol-5-amine trihydrochloride](/img/structure/B2662814.png)
![8,8-Difluorobicyclo[5.1.0]octane-4-carboxylic acid](/img/structure/B2662815.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2662818.png)

![[(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile](/img/structure/B2662823.png)
